The Chemical Architecture of Xanthomegnin: A Technical Guide
The Chemical Architecture of Xanthomegnin: A Technical Guide
Xanthomegnin is a complex dimeric naphtho-γ-pyrone, a mycotoxin primarily produced by various species of fungi belonging to the Aspergillus and Penicillium genera.[1] First isolated from the pathogenic fungus Trichophyton megnini in 1963, its intricate structure was later confirmed through X-ray crystallography.[1] This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a detailed overview of Xanthomegnin's chemical structure, physicochemical properties, isolation protocols, and biosynthetic origins.
Chemical Structure and Properties
Xanthomegnin is characterized by a dimeric structure composed of two identical naphtho-γ-pyrone monomers linked together. It is a yellow pigment and its chemical complexity contributes to its biological activity.[2]
Table 1: Physicochemical and Identification Data for Xanthomegnin
| Property | Data | Reference |
| Molecular Formula | C₃₀H₂₂O₁₂ | [3] |
| Molecular Weight | 574.5 g/mol | [3] |
| IUPAC Name | (3R)-10-hydroxy-8-[(3R)-10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl]-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | [3] |
| CAS Number | 1685-91-2 | [3] |
| Synonyms | Xanthomegnine, NSC-264720 | [3] |
| Class | Bis-napthopyrone pigment, Mycotoxin | [1] |
| Appearance | Yellow pigment | [2] |
| Solubility | Soluble in methanol and DMSO |
Biosynthesis of Xanthomegnin
Xanthomegnin belongs to the polyketide family of natural products.[4] Its biosynthesis originates from the polymerization of acetyl-CoA and malonyl-CoA units by a Type I Polyketide Synthase (PKS), a large, multi-domain enzyme.[5][6] The resulting polyketide chain undergoes a series of modifications, including cyclization and dimerization, to form the final complex structure. The pathway is related to the biosynthesis of other fungal naphtho-γ-pyrones and dihydroxynaphthalene (DHN) melanin.[7][8]
Experimental Protocols
Isolation and Purification of Xanthomegnin from Penicillium viridicatum
The following protocol is a synthesized methodology based on established procedures for the isolation of Xanthomegnin.[1][9]
1. Fungal Culture and Inoculation:
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Strain: Penicillium viridicatum (e.g., NRRL 6430).
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Medium: Polished rice is autoclaved in flasks to serve as the solid substrate.
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Inoculation: A spore suspension of P. viridicatum is inoculated onto the sterile rice.
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Incubation: The inoculated rice cultures are incubated at 15°C for approximately 29 days in the dark to allow for fungal growth and metabolite production.[9]
2. Extraction:
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The molded rice is dried and ground to a fine powder.
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The powder is subjected to solvent extraction, typically using a polar organic solvent like chloroform or methanol, through maceration or Soxhlet extraction.
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The resulting crude extract is filtered to remove solid fungal biomass and rice particles.
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The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
3. Purification using High-Performance Liquid Chromatography (HPLC):
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Column: A preparative reverse-phase C18 column is commonly used.
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Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid to improve peak shape, is employed. The exact gradient is optimized based on the specific HPLC system and column.
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Injection: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter before injection.
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Detection: The eluent is monitored using a UV-Vis detector at a wavelength appropriate for Xanthomegnin (e.g., 254 nm or 280 nm).
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Fraction Collection: Fractions corresponding to the Xanthomegnin peak are collected.
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Final Purification: The collected fractions are pooled, and the solvent is evaporated to yield purified, crystalline Xanthomegnin. The purity is typically assessed by analytical HPLC.
This protocol can yield significant quantities of crystalline Xanthomegnin, with reports of up to 440 mg per kg of rice.[9]
Toxicological Significance
Xanthomegnin is a mycotoxin known to exhibit nephrotoxic, hepatotoxic, and mutagenic properties.[3] It has been implicated in cases of nephropathy in livestock that have consumed feed contaminated with Xanthomegnin-producing fungi.[3] The toxin is believed to interfere with cellular respiration and has shown positive results in genotoxicity assays.[3] Its presence has also been detected in human skin and nail samples infected with the dermatophyte Trichophyton rubrum, indicating potential human exposure, although the clinical consequences of this are not yet fully understood.[10]
References
- 1. Isolation of Xanthomegnin from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthomegnin | C30H22O12 | CID 3032411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phylogenomic analysis of type I polyketide synthase genes in pathogenic and saprobic ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of xanthomegnin from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of xanthomegnin in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
